molecular formula C11H15F2NO3 B2939785 4-(2,2-Difluoroethyl)-1-prop-2-enoylpiperidine-4-carboxylic acid CAS No. 2567503-31-3

4-(2,2-Difluoroethyl)-1-prop-2-enoylpiperidine-4-carboxylic acid

Cat. No.: B2939785
CAS No.: 2567503-31-3
M. Wt: 247.242
InChI Key: CPXYQRHQVKMFOO-UHFFFAOYSA-N
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Description

4-(2,2-Difluoroethyl)-1-prop-2-enoylpiperidine-4-carboxylic acid is a synthetic organic compound characterized by the presence of a piperidine ring substituted with a difluoroethyl group and a prop-2-enoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Difluoroethyl)-1-prop-2-enoylpiperidine-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the alkylation of piperidine with 2,2-difluoroethyl bromide under basic conditions to introduce the difluoroethyl group. This is followed by acylation with acryloyl chloride to introduce the prop-2-enoyl group. The reaction conditions often include the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reactions .

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors to enhance reaction efficiency and the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Difluoroethyl)-1-prop-2-enoylpiperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

4-(2,2-Difluoroethyl)-1-prop-2-enoylpiperidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 4-(2,2-Difluoroethyl)-1-prop-2-enoylpiperidine-4-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The difluoroethyl group can enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the prop-2-enoyl group can participate in covalent bonding with active site residues. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,2-Difluoroethyl)-1-prop-2-enoylpiperidine-4-carboxylic acid is unique due to its combination of a piperidine ring, difluoroethyl group, and prop-2-enoyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-(2,2-difluoroethyl)-1-prop-2-enoylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2NO3/c1-2-9(15)14-5-3-11(4-6-14,10(16)17)7-8(12)13/h2,8H,1,3-7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPXYQRHQVKMFOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)(CC(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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